3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
Description
The compound 3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a heterocyclic hybrid molecule featuring:
- A 1H-pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively.
- A carboxamide linker connecting the pyrazole to a [1,2,4]triazolo[4,3-a]pyridine scaffold.
- A 3-methyl-1,2,4-oxadiazole moiety at position 7 of the triazolopyridine ring.
This structure combines pharmacophores known for diverse bioactivities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O3/c1-9-18-15(27-22-9)10-4-5-24-12(6-10)19-20-13(24)7-17-14(25)11-8-23(2)21-16(11)26-3/h4-6,8H,7H2,1-3H3,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDJOFMJAZEIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 2034484-50-7) is a novel synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazole core linked to an oxadiazole and a triazole moiety. Its molecular formula is with a molecular weight of 375.4 g/mol. This unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole moieties. Specifically, derivatives similar to the compound have shown promising results against different cancer cell lines.
Case Studies
- EGFR-TK Inhibition : A series of oxadiazole and pyrazoline derivatives demonstrated significant inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in many cancers. The structural modifications in these compounds were correlated with their cytotoxic activity against cell lines such as HCT-116 and MCF-7 .
- Cytotoxicity Assays : In vitro studies indicated that compounds with similar structural features exhibited IC50 values ranging from 1.82 to 35.58 μM against various cancer cell lines (e.g., HePG-2, HCT-116). The presence of the pyrazole moiety was essential for maintaining cytotoxic activity .
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Kinase Activity : Compounds have been shown to inhibit key kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1), leading to mitotic arrest and apoptosis in cancer cells .
- Targeting DNA Replication : Some derivatives interfere with DNA synthesis pathways, disrupting the replication process critical for cancer cell proliferation .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. The following table summarizes findings from various studies regarding the relationship between structural modifications and biological activity:
| Compound Variant | Structural Modification | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| 5a | Benzyl derivative | 35.58 | HePG-2 |
| 10c | Pyrazoline derivative | 2.86 | MCF-7 |
| 9b | Triazole modification | Moderate | HCT-116 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrazole Derivatives
Key Analog: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide ()
- Structural Differences :
- Pyrazole substituents : Chloro (-Cl) at position 5 vs. methoxy (-OCH₃) at position 3 in the target compound.
- Linker : Carboxamide group retained, but the triazolopyridine-oxadiazole moiety is replaced with aryl groups (e.g., phenyl, 4-chlorophenyl).
- Synthesis :
Analog with Tetrazole Moiety: 3-Methoxy-1-Methyl-N-(4-(4-Methyl-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Phenyl)-1H-Pyrazole-4-Carboxamide ()
- Structural Differences :
- Heterocycle : Tetrazole (5-membered ring with four N atoms) replaces triazolopyridine-oxadiazole.
- Substituents : The tetrazole is linked to a phenyl group rather than a methyl-oxadiazole.
- Properties :
Triazolopyridine-Oxadiazole Hybrids
Analog: 1-Methyl-N-((7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)-1H-1,2,3-Triazole-4-Carboxamide ()
- Structural Differences :
- Core : 1H-1,2,3-triazole replaces the pyrazole-carboxamide in the target compound.
- Substituents : Retains the triazolopyridine-oxadiazole scaffold.
- Synthesis :
- Implications :
- The triazole’s smaller size may reduce steric hindrance compared to pyrazole-carboxamide.
Triazole-Pyrazole Hybrids (–8)
Example: 4-(3-(4-Butyl-1H-1,2,3-Triazol-1-yl)-5-Methyl-1H-Pyrazol-1-yl)Benzonitrile ()
- Structural Differences :
- Linkage : Triazole is directly attached to pyrazole without a carboxamide linker.
- Substituents : Butyl group on triazole and nitrile (-CN) on phenyl.
- Properties :
- Synthesis :
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the triazole-pyrazole-oxadiazole hybrid scaffold in this compound?
- Methodology :
-
Step 1 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, 3-azido-pyrazole intermediates can react with alkynyl-oxadiazole derivatives under mild conditions (THF/H₂O, 50°C, 16 h) to yield triazole linkages with ~60% efficiency .
-
Step 2 : Optimize regioselectivity by pre-functionalizing the pyrazole ring with methoxy and methyl groups before coupling. Evidence shows that 5-methyl-1H-pyrazol-3-yl precursors improve reaction yields due to steric and electronic stabilization .
-
Step 3 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and confirm purity using HPLC (>95%) .
- Critical Data :
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| CuAAC | 61 | 97% | CuSO₄, sodium ascorbate |
| Purification | 85 | 99% | Ethyl acetate/hexane |
Q. How is the compound characterized spectroscopically, and what spectral markers confirm its structure?
- Methodology :
-
¹H NMR : Identify the methoxy group (δ 3.8–4.0 ppm, singlet) and pyrazole protons (δ 6.3–7.5 ppm, multiplet). The oxadiazole’s methyl group appears as a triplet at δ 2.4–2.6 ppm .
-
IR Spectroscopy : Look for carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
-
Mass Spectrometry : Confirm molecular weight via ESI-MS; expected [M+H]⁺ varies by substituents but typically falls within 450–500 m/z .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps .
- Solvent Optimization : Predict solvent effects (e.g., THF vs. DMF) using COSMO-RS simulations to enhance yield and regioselectivity .
Q. How do researchers resolve contradictions between experimental and theoretical spectral data?
- Methodology :
- Spectral Simulation : Compare experimental NMR/IR data with simulated spectra from Gaussian09 or ADF software. Adjust for solvent effects and conformational flexibility .
- Error Analysis : If discrepancies persist (e.g., unexpected carbonyl shifts), re-examine reaction conditions for side products (e.g., hydrolysis of oxadiazole to amide) .
Experimental Design Considerations
Q. What strategies mitigate low yields in multi-step syntheses involving oxadiazole and triazole rings?
- Approach :
- Intermediate Stabilization : Protect reactive sites (e.g., oxadiazole’s nitrogen) with tert-butyl groups during pyrazole coupling .
- Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts, for improved cycloaddition efficiency .
- Data-Driven Optimization :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| CuSO₄/ascorbate | 61 | 16 |
| Ru(PPh₃)₃Cl₂ | 73 | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
